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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for
clinical use in applications such as determining cardiac output, hepatic function, and
ophthalmic angiography.[1][2] Its peak spectral absorption and emission in the NIR window
(750-950 nm) allows for deep tissue penetration with minimal autofluorescence, making it an
ideal candidate for in vivo imaging.[2][3]

To achieve targeted imaging of specific biological entities like tumors or inflamed tissues, ICG
can be covalently conjugated to targeting molecules such as antibodies, peptides, or
nanoparticles.[1] The most common and robust method for this is the conjugation of an amine-
reactive ICG derivative, typically an N-hydroxysuccinimide (NHS) ester (ICG-NHS or ICG-sulfo-
OSu), to primary amine groups (-NHz) present on the targeting molecule. These primary
amines are readily available on the e-amino groups of lysine residues in proteins and
antibodies. The reaction forms a stable, covalent amide bond, linking the ICG dye to the
biomolecule.

This document provides a detailed, step-by-step protocol for the conjugation of ICG-NHS ester
to amine-containing molecules, purification of the resulting conjugate, and its subsequent
characterization.
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Reaction Principle and Workflow

The conjugation chemistry is based on the reaction of an ICG N-hydroxysuccinimide ester with
a primary amine. The NHS ester is an excellent leaving group, facilitating the formation of a
stable amide bond between the ICG molecule and the protein. The reaction is pH-dependent
and is most efficient at a slightly basic pH of 8.0-9.0, which ensures that the primary amine is

deprotonated and thus nucleophilic.
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Caption: Chemical reaction scheme for ICG-NHS ester conjugation to a primary amine.

The overall experimental process follows a logical sequence of preparation, reaction,

purification, and analysis.
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1. Prepare Protein Solution

2. Prepare ICG-NHS Solution
(Buffer, pH 8.0-9.0)

(Anhydrous DMSO)

3. Run Conjugation Reaction
(RT, 1-2 hours)

4. Purify Conjugate
(Size Exclusion Chromatography)

5. Characterize Conjugate
(Calculate DOS via UV-Vis)

6. Store Conjugate
(4°C or -20°C with cryoprotectant)
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Caption: General experimental workflow for ICG-amine conjugation.

Detailed Protocols
Materials and Reagents
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e Amine-Reactive ICG (e.g., ICG-NHS Ester or ICG-sulfo-OSu)

¢ Amine-containing molecule (e.g., IgG antibody, protein, or peptide)

e Anhydrous Dimethyl Sulfoxide (DMSO)

o Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0-9.0
 Purification Column: Desalting column (e.g., Sephadex G-25, PD-10)

o Elution Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

e UV-Vis Spectrophotometer

o Storage Additives (optional): Bovine Serum Albumin (BSA), Sodium Azide

Protocol 1: Preparation of Reagents

o Prepare the Protein Solution (Solution A):

o The protein must be in an amine-free buffer. Buffers containing Tris or glycine will compete
with the reaction and must be removed by dialysis or buffer exchange into PBS.

o For optimal labeling, the protein concentration should be at least 2 mg/mL. Lower
concentrations can significantly reduce labeling efficiency.

o Adjust the pH of the protein solution to 8.5 £ 0.5. This can be done by adding 1/10th the
volume of 1 M sodium bicarbonate (pH ~9.0) to the protein solution. Confirm the final pH.

e Prepare the ICG-NHS Ester Stock Solution (Solution B):

o ICG-NHS ester is moisture-sensitive. Allow the vial to warm to room temperature before
opening to prevent condensation.

o Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to a
concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.

o This stock solution should be used promptly. Extended storage, even at -20°C, can reduce
its reactivity.
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Protocol 2: The Conjugation Reaction

o Determine Molar Ratio: The optimal molar ratio of ICG-NHS ester to protein depends on the
protein and the desired Degree of Substitution (DOS). A starting point of a 10:1 molar ratio of
dye to protein is recommended. This can be optimized by testing ratios from 5:1 to 20:1.

o Caution: High molar ratios can lead to protein aggregation and precipitation.
e Perform the Reaction:

o While gently vortexing, add the calculated volume of ICG-NHS stock solution (Solution B)
to the protein solution (Solution A).

o Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%, as
higher concentrations can denature the protein.

o Incubate the reaction mixture for 60-120 minutes at room temperature, protected from
light. Gentle shaking or rotation during incubation can improve efficiency.

Protocol 3: Purification of the ICG-Conjugate

Unreacted ICG-NHS ester must be removed from the conjugate. The most common method for
this is size exclusion chromatography using a desalting column.

Prepare the Column: Equilibrate a Sephadex G-25 (or similar) desalting column with PBS
(pH 7.2-7.4) according to the manufacturer's instructions.

e Load the Sample: Apply the entire reaction mixture from Protocol 2 to the top of the
equilibrated column.

o Elute the Conjugate: As the sample enters the resin, begin adding PBS buffer to the top of
the column. The ICG-protein conjugate, being larger, will elute first and typically appears as
the first colored band. The smaller, unconjugated ICG molecules will be retained longer and

elute in later fractions.

o Collect Fractions: Collect the fractions containing the green-colored conjugate. Combine the
fractions that contain the desired product. For more precise purification and removal of
aggregates, size-exclusion HPLC (SE-HPLC) is recommended.
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Protocol 4: Characterization (Degree of Substitution)

The Degree of Substitution (DOS), or the average number of ICG molecules per protein
molecule, is a critical parameter. It can be determined using UV-Vis spectrophotometry.

o Measure Absorbance: Dilute a sample of the purified conjugate in PBS to a concentration
where the absorbance values are within the linear range of the spectrophotometer (typically
0.1 to 0.9). Measure the absorbance at 280 nm (Azso, for protein) and at the absorbance
maximum for ICG (Amax, typically ~785 nm).

» Calculate Protein Concentration: ICG also absorbs light at 280 nm. To get an accurate
protein concentration, you must correct the Azso reading.

o Corrected A2so = A2s0 - (Amax X CF)

o The Correction Factor (CF) is the ratio of ICG's absorbance at 280 nm to its absorbance at
its Amax. This value is often provided by the dye manufacturer (e.g., 0.05 for ICG-NHS from
BioActs).

o Protein Concentration (M) = Corrected Azso / €_protein

o Where ¢_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000
M~1icm~1 for IgG).

o Calculate Dye Concentration:
o Dye Concentration (M) = Amax / €_dye

o Where ¢_dye is the molar extinction coefficient of the ICG at its Amax (e.g., ~218,000
M~icm~1to 230,000 M~icm™1).

e Calculate DOS:
o DOS = Dye Concentration (M) / Protein Concentration (M)

o An optimal DOS for most antibodies is between 2 and 10.

Protocol 5: Storage and Handling
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» Store the purified conjugate at 4°C, protected from light. For short-term storage, adding a
carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide) can
improve stability.

o For long-term storage, the conjugate can be divided into single-use aliquots and stored at
-20°C or -80°C. Adding a cryoprotectant like glycerol to a final concentration of 50% is
recommended for frozen storage.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a typical ICG-antibody
conjugation.

Table 1: Recommended Reaction and Storage Conditions

Recommended
Parameter . Notes
Value/Condition

Ensures primary amines

Reaction pH 8.0-9.0 are deprotonated and
reactive.
] ] ) Longer times may not
Reaction Time 60 - 120 minutes

significantly increase yield.

Convenient and generally

Reaction Temperature Room Temperature (~25°C) o

sufficient.
] ] Critical for achieving good

Protein Concentration > 2 mg/mL ) o

labeling efficiency.
] . Higher concentrations may

DMSO in Reaction <10% (v/v) ] )

cause protein denaturation.
4°C with 0.1% BSA, 0.02% Protect from light. Stable for

Short-Term Storage
NaNs weeks to months.

| Long-Term Storage | -20°C or -80°C with 50% glycerol | Aliquot to avoid freeze-thaw cycles. |

Table 2: Example Molar Ratios and Resulting Conjugation Outcomes
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Input Molar Ratio Typical Yield of

. . . Observations Reference
(Dye:Protein) Desired Conjugate
Low level of
5:1 72% aggregation
observed.
Moderate level of
10:1 53% aggregation. A good

starting point.

| 20:1 | 19% | Significant formation of high molecular weight aggregates. | |

Table 3: Spectrophotometric Data for DOS Calculation

Parameter Symbol Typical Value Notes
Can shift
ICG Absorbance depending on
Amax ~785 - 800 nm . .
Max conjugation and

environment.

o Check manufacturer's
ICG Molar Extinction

€ _dye ~220,000 M~icm—1 data sheet for specific
Coeff.
value.
IgG Molar Extinction ] For a typical 1gG at
€ _protein ~210,000 M—cm~1
Coeff. 280 nm.

| ICG Correction Factor at 280 nm | CF | ~0.05 | Varies by supplier; essential for accurate
protein measurement. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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